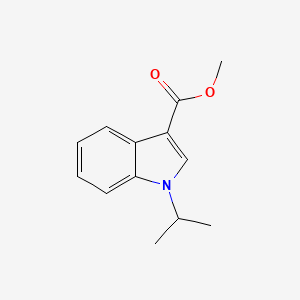
1-isopropyl-1H-indole-3-carboxylic acid methyl ester
Description
1-isopropyl-1H-indole-3-carboxylic acid methyl ester is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
CAS No. |
158574-86-8 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl 1-propan-2-ylindole-3-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-9(2)14-8-11(13(15)16-3)10-6-4-5-7-12(10)14/h4-9H,1-3H3 |
InChI Key |
BHVRISBZPKFTID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-isopropyl-1H-indole-3-carboxylic acid methyl ester can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . Another method utilizes palladium-catalyzed reactions, such as the Larock indole synthesis, to construct the indole unit . Industrial production methods often involve the use of environmentally benign solvents like water, which can facilitate the synthesis of indole derivatives with high yields and selectivity .
Chemical Reactions Analysis
1-isopropyl-1H-indole-3-carboxylic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve electrophilic reagents, such as halogens or alkylating agents . Major products formed from these reactions include hydroxylated, alkylated, and halogenated derivatives of the compound .
Scientific Research Applications
1-isopropyl-1H-indole-3-carboxylic acid methyl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, indole derivatives are explored for their potential use in treating various disorders, including microbial infections and cancer . Industrial applications include the use of indole derivatives in the production of dyes, fragrances, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-indole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, some indole derivatives have been shown to inhibit the activity of enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
1-isopropyl-1H-indole-3-carboxylic acid methyl ester can be compared with other similar compounds, such as ethyl 1H-indole-3-carboxylate and methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate . These compounds share a similar indole core structure but differ in their functional groups, which can influence their biological activities and applications . For instance, ethyl 1H-indole-3-carboxylate has shown antiviral activity against hepatitis C virus, while methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate has demonstrated inhibitory activity against influenza A .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


